1-Cyclohexylimidazolidine-2,4,5-trione
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Overview
Description
. This compound belongs to the class of imidazolidine-2,4,5-triones and is characterized by its unique structure and chemical properties.
Scientific Research Applications
1-Cyclohexylimidazolidine-2,4,5-trione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in various industrial processes and applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-cyclohexylimidazolidine-2,4,5-trione can be achieved through the reaction of cyclohexylurea with oxalyl chloride. This reaction typically involves the use of a base, such as triethylamine, and an aprotic solvent, such as dichloromethane. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-Cyclohexylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Hydrolysis: The compound can be hydrolyzed to yield its constituent components.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-cyclohexylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it has been studied for its inhibitory effects on cholinergic enzymes, such as acetylcholinesterase and butyrylcholinesterase . These interactions can lead to various biological effects, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-Cyclohexylimidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
- 1-Phenylimidazolidine-2,4,5-trione
- 1-Benzylimidazolidine-2,4,5-trione
- 1-Methylimidazolidine-2,4,5-trione
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1-cyclohexylimidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRAYSWZNRCJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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